molecular formula C10H8F2O B13585426 4-(2,4-Difluorophenyl)but-3-en-2-one

4-(2,4-Difluorophenyl)but-3-en-2-one

Cat. No.: B13585426
M. Wt: 182.17 g/mol
InChI Key: GHLZMZVZIRWHQY-NSCUHMNNSA-N
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Description

4-(2,4-Difluorophenyl)but-3-en-2-one is a high-value fluorinated alkene that serves as a versatile synthetic intermediate in advanced organic and medicinal chemistry research. This compound is primarily recognized as a key precursor in the preparation of 4-(fluorophenyl)but-3-en-2-ols via highly selective Luche reduction, a reaction known for its efficiency and high yield . These resulting chiral alcohols are themselves valuable starting materials for synthesizing fluorinated styrene derivatives and 1-(fluorophenyl)buta-1,3-dienes, which are of significant interest in the development of novel polymers and functional materials . The presence of the difluorophenyl moiety enhances the molecule's metabolic stability and influences its lipophilicity, making it a valuable building block for drug discovery efforts aimed at improving the pharmacokinetic properties of lead compounds. Researchers utilize this ketone in the exploration of new chemical spaces, particularly for creating structurally diverse compounds with potential bioactivity. The compound is for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8F2O

Molecular Weight

182.17 g/mol

IUPAC Name

(E)-4-(2,4-difluorophenyl)but-3-en-2-one

InChI

InChI=1S/C10H8F2O/c1-7(13)2-3-8-4-5-9(11)6-10(8)12/h2-6H,1H3/b3-2+

InChI Key

GHLZMZVZIRWHQY-NSCUHMNNSA-N

Isomeric SMILES

CC(=O)/C=C/C1=C(C=C(C=C1)F)F

Canonical SMILES

CC(=O)C=CC1=C(C=C(C=C1)F)F

Origin of Product

United States

Synthetic Methodologies for 4 2,4 Difluorophenyl but 3 En 2 One

Classical Approaches to (Di)fluorophenyl Enone Synthesis

Traditional methods for the construction of the enone framework of 4-(2,4-Difluorophenyl)but-3-en-2-one rely on well-established condensation and olefination reactions. These methods are often characterized by their reliability and the ready availability of starting materials.

Aldol (B89426) Condensation Variants: Optimization of Reaction Conditions and Catalytic Systems

The Claisen-Schmidt condensation, a variant of the aldol condensation, is a direct and widely used method for the synthesis of α,β-unsaturated ketones. This reaction involves the base- or acid-catalyzed condensation of an aldehyde or ketone lacking α-hydrogens with another carbonyl compound that possesses α-hydrogens. In the context of this compound synthesis, 2,4-difluorobenzaldehyde (B74705) is reacted with acetone (B3395972).

The reaction is typically carried out under basic conditions, where a hydroxide (B78521) base deprotonates acetone to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 2,4-difluorobenzaldehyde. The resulting β-hydroxy ketone readily undergoes dehydration to yield the conjugated enone. The formation of the extended conjugated system provides the thermodynamic driving force for the elimination of water. magritek.commiracosta.edu

Optimization of this reaction often involves screening different bases, solvents, and reaction temperatures to maximize the yield and minimize side reactions. Common bases include sodium hydroxide and potassium hydroxide, while alcoholic solvents like ethanol (B145695) are frequently employed. gordon.edu

Table 1: Representative Conditions for Claisen-Schmidt Condensation

Aldehyde Ketone Base Solvent Temperature Product Reference
4-Fluorobenzaldehyde Acetone Sodium Hydroxide Ethanol Room Temperature 4-(4-Fluorophenyl)but-3-en-2-one magritek.com
Benzaldehyde Acetone Sodium Hydroxide 95% Ethanol Room Temperature Dibenzalacetone gordon.edu

Horner-Wadsworth-Emmons and Related Olefination Reactions

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and highly stereoselective method for the synthesis of alkenes, particularly with a strong preference for the formation of the (E)-isomer. wikipedia.orgnrochemistry.com This makes it an excellent choice for the synthesis of (E)-4-(2,4-Difluorophenyl)but-3-en-2-one. The reaction involves the condensation of a stabilized phosphonate (B1237965) ylide with an aldehyde or ketone.

For the synthesis of the target molecule, 2,4-difluorobenzaldehyde is treated with a phosphonate ylide generated from a suitable phosphonate ester, such as diethyl (2-oxopropyl)phosphonate. The phosphonate is first deprotonated with a base, typically sodium hydride or an alkoxide, to form the nucleophilic ylide. This ylide then reacts with the aldehyde in a nucleophilic addition, followed by the elimination of a phosphate (B84403) ester to form the alkene. alfa-chemistry.com The water-soluble nature of the phosphate byproduct simplifies the purification of the desired enone. alfa-chemistry.com

The stereochemical outcome of the HWE reaction can be influenced by the nature of the phosphonate, the base, the solvent, and the reaction temperature. However, the inherent preference for the (E)-isomer is a significant advantage of this method. wikipedia.org

Cross-Coupling Strategies for Constructing the Enone Framework

While aldol and HWE reactions are common, cross-coupling strategies offer alternative disconnections for the synthesis of the enone framework. These methods typically involve the formation of a carbon-carbon bond between a difluorophenyl precursor and a three-carbon enone synthon. However, specific examples directly leading to this compound are less commonly reported in introductory literature compared to condensation and olefination methods.

Modern Catalytic Methods in the Synthesis of this compound

Contemporary organic synthesis has seen a surge in the development of sophisticated catalytic systems that offer enhanced efficiency, selectivity, and milder reaction conditions. These methods are increasingly being applied to the synthesis of complex molecules, including fluorinated compounds.

Transition Metal-Catalyzed Coupling Reactions (e.g., Heck, Sonogashira, Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide versatile routes to construct the carbon skeleton of this compound.

Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org For the synthesis of the target enone, one could envision the reaction of 1-halo-2,4-difluorobenzene (e.g., 1-bromo-2,4-difluorobenzene) with methyl vinyl ketone. This reaction would directly form the desired carbon-carbon bond and install the enone functionality. The success of the Heck reaction is often dependent on the choice of palladium catalyst, ligands, base, and solvent.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex. libretexts.org A potential route to this compound via this method would involve the coupling of 2,4-difluorophenylboronic acid with a suitable halo-enone, such as 4-bromo-but-3-en-2-one. The mild reaction conditions and the commercial availability of a wide range of boronic acids make this an attractive approach.

Sonogashira Coupling: While not a direct route to the enone, the Sonogashira coupling, which joins a terminal alkyne with an aryl or vinyl halide, could be a precursor step. For instance, 1-halo-2,4-difluorobenzene could be coupled with a protected propargyl alcohol. Subsequent oxidation and deprotection would then yield the corresponding ynone, which could potentially be selectively reduced to the enone.

Table 2: Overview of Potential Transition Metal-Catalyzed Syntheses

Reaction Difluorophenyl Precursor Enone Synthon/Precursor Catalyst System
Heck 1-Halo-2,4-difluorobenzene Methyl vinyl ketone Palladium catalyst, base
Suzuki-Miyaura 2,4-Difluorophenylboronic acid 4-Halo-but-3-en-2-one Palladium catalyst, base
Sonogashira (precursor) 1-Halo-2,4-difluorobenzene Protected propargyl alcohol Palladium/Copper catalyst, base

Organocatalytic and Biocatalytic Approaches

In recent years, organocatalysis and biocatalysis have emerged as powerful tools in asymmetric synthesis, offering environmentally benign alternatives to metal-based catalysts.

Organocatalytic Approaches: Organocatalysis utilizes small organic molecules to catalyze chemical transformations. For the synthesis of enones, organocatalyzed aldol reactions have been developed. Chiral secondary amines, such as proline and its derivatives, can catalyze the asymmetric aldol condensation between an aldehyde and a ketone, potentially leading to enantiomerically enriched products. While specific examples for the synthesis of this compound are not extensively documented in introductory sources, the general principles of organocatalyzed aldol reactions could be applied to this system.

Biocatalytic Approaches: Biocatalysis employs enzymes to catalyze chemical reactions with high selectivity and under mild conditions. While direct biocatalytic synthesis of this compound is not a commonly cited method, enzymes could be employed in precursor synthesis. For example, a biocatalytic reduction could be used to stereoselectively reduce a related ynone to the desired enone. The use of enzymes in organic synthesis is a rapidly developing field with the potential to offer green and efficient synthetic routes.

Green Chemistry Principles in Synthetic Route Design and Implementation

The application of green chemistry principles to the synthesis of chalcones and related enones, such as this compound, has been a focus of recent research to minimize environmental impact. Traditional Claisen-Schmidt condensations often utilize stoichiometric amounts of strong bases like sodium hydroxide in organic solvents, leading to waste generation and challenging work-ups. gordon.edu

Several greener alternatives have been developed:

Solvent-free Conditions: Performing the Claisen-Schmidt condensation under solvent-free conditions, for instance by grinding the reactants with a solid catalyst, significantly reduces the use of volatile organic compounds (VOCs). nih.gov This approach not only aligns with green chemistry principles but can also lead to higher yields and shorter reaction times.

Heterogeneous Catalysis: The use of reusable solid catalysts, such as mixed addenda heteropoly acids supported on silica (B1680970) or layered double hydroxides (LDHs), offers a more sustainable alternative to homogeneous catalysts. mdpi.com These catalysts can be easily separated from the reaction mixture and reused, minimizing waste. For example, MgFeAl-LDH catalysts have been shown to be effective in the Claisen-Schmidt condensation. mdpi.com

Micellar Media: Conducting the reaction in aqueous micellar solutions using surfactants can enhance reaction rates and facilitate product isolation. This method avoids the use of bulk organic solvents, making the process more environmentally friendly.

Alternative Energy Sources: The use of microwave irradiation or ultrasound can accelerate the reaction, often leading to higher yields in shorter timeframes compared to conventional heating.

These green approaches aim to improve the atom economy, reduce waste, and utilize less hazardous substances in the synthesis of this compound and its analogs.

Stereoselective Synthesis of Enone Derivatives

The stereochemistry of the double bond (E/Z isomerism) and the potential for chirality in derivatives of this compound are important considerations in its synthesis.

Strategies for E/Z Isomer Control

The Claisen-Schmidt condensation typically favors the formation of the more thermodynamically stable E-isomer of the α,β-unsaturated ketone. The E isomer has the larger substituents on opposite sides of the double bond, minimizing steric hindrance.

The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the E or Z configuration. For this compound, the groups on the double bond carbons are:

C3: Hydrogen and the 2,4-difluorophenyl group.

C4: Hydrogen and the acetyl group.

To determine the stereochemistry, one would assign priorities to the groups on each carbon of the double bond. The isomer with the higher priority groups on the same side of the double bond is designated as Z (zusammen, German for "together"), while the isomer with the higher priority groups on opposite sides is designated as E (entgegen, German for "opposite").

While the E-isomer is generally favored, the E/Z ratio can be influenced by reaction conditions such as the choice of catalyst, solvent, and temperature. However, for many simple Claisen-Schmidt condensations, the formation of the E-isomer is highly predominant.

Chiral Auxiliary and Asymmetric Catalysis in Difluorophenyl Butenone Synthesis

While this compound itself is achiral, the introduction of a substituent at the α- or β-position can create a stereocenter. Asymmetric synthesis aims to control the formation of these stereocenters to produce a single enantiomer. Two primary strategies for this are the use of chiral auxiliaries and asymmetric catalysis.

Chiral Auxiliaries: A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. nih.govyork.ac.uk After the desired stereocenter is created, the auxiliary is removed. For the synthesis of chiral derivatives of this compound, a chiral auxiliary could be incorporated into the acetone-equivalent starting material. For example, N-acyl derivatives of chiral auxiliaries can be used for the asymmetric synthesis of enantiopure ketones. rsc.org Evans' oxazolidinone auxiliaries are well-known for their effectiveness in controlling stereochemistry in aldol and alkylation reactions. nih.gov

Asymmetric Catalysis: Asymmetric catalysis employs a chiral catalyst to favor the formation of one enantiomer over the other. units.itencyclopedia.pub Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. encyclopedia.pubresearchgate.netpageplace.de For instance, chiral amines, such as proline and its derivatives, can catalyze asymmetric aldol and Michael reactions, which could be adapted to synthesize chiral derivatives of this compound with high enantiomeric excess. units.itencyclopedia.pub The catalyst forms a chiral enamine or iminium ion intermediate, which then reacts stereoselectively.

Scale-Up Considerations and Process Optimization for Academic Synthesis

Scaling up a synthesis from the milligram to the gram or multi-gram scale in an academic laboratory requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

Process Optimization: Before scaling up, it is crucial to optimize the reaction conditions on a small scale. researchgate.net This includes:

Stoichiometry of Reactants: In the Claisen-Schmidt condensation, the ratio of 2,4-difluorobenzaldehyde to acetone can be varied to maximize the yield of the desired mono-condensation product and minimize the formation of the di-condensation byproduct.

Catalyst Loading: The amount of catalyst should be minimized while maintaining a reasonable reaction rate and high yield.

Reaction Time and Temperature: These parameters should be optimized to ensure complete conversion without promoting side reactions or decomposition of the product.

Solvent Choice: If a solvent is used, its environmental impact, cost, and ease of removal should be considered. Green solvents are preferred.

Scale-Up Challenges:

Heat Transfer: Exothermic reactions can be difficult to control on a larger scale. The surface area-to-volume ratio decreases as the scale increases, making heat dissipation less efficient. This may require the use of an ice bath or a more controlled addition of reagents.

Mixing: Efficient mixing is essential for maintaining a homogeneous reaction mixture and ensuring consistent reaction rates. The type and speed of stirring may need to be adjusted for larger reaction vessels.

Work-up and Purification: Isolating and purifying a larger quantity of product may require different techniques than those used on a small scale. For example, crystallization may be more practical than column chromatography for large quantities. A study on the large-scale production of benzalacetone, a related compound, demonstrated a stirring-induced emulsion technique to achieve high selectivity and facilitate product separation. rsc.orgnih.gov

A thorough risk assessment should be conducted before any scale-up to identify and mitigate potential hazards.

Chemical Reactivity and Mechanistic Transformations of 4 2,4 Difluorophenyl but 3 En 2 One

Reactions Involving the α,β-Unsaturated Ketone Moiety

The interplay between the alkene and ketone functionalities is central to the reactivity of 4-(2,4-Difluorophenyl)but-3-en-2-one, enabling a diverse range of chemical transformations.

Nucleophilic conjugate addition, also known as the Michael reaction, is a characteristic reaction of α,β-unsaturated carbonyl compounds. masterorganicchemistry.com In this reaction, a nucleophile adds to the electrophilic β-carbon of the conjugated system. wikipedia.org The initial addition results in the formation of a resonance-stabilized enolate intermediate, which is subsequently protonated (typically by a solvent or during workup) to yield the 1,4-adduct. wikipedia.orgmakingmolecules.com

The β-carbon of this compound serves as a soft electrophilic center, preferentially reacting with soft nucleophiles. makingmolecules.com A wide array of nucleophiles can participate in this transformation, leading to the formation of a new carbon-carbon or carbon-heteroatom bond at the β-position. The reaction is a powerful tool for carbon chain extension and functionalization.

Common classes of nucleophiles that undergo Michael addition include:

Organocuprates: Reagents like lithium dialkylcuprates (Gilman reagents) are highly effective for delivering alkyl or aryl groups to the β-position of enones. wikipedia.org

Enolates: Carbon nucleophiles derived from ketones, esters, or malonates readily add to α,β-unsaturated systems. masterorganicchemistry.com

Amines and Thiols: Heteroatomic nucleophiles such as secondary amines and thiols are also excellent partners in conjugate addition reactions. masterorganicchemistry.comwikipedia.org

Cyanide: The cyanide ion can add to the β-position to form β-cyano ketones. wikipedia.org

Nucleophile (Nu:⁻)Reagent ExampleProduct StructureProduct Name
Alkyl Group(CH₃)₂CuLi4-(2,4-Difluorophenyl)-4-methylpentan-2-one
EnolateSodium diethyl malonateDiethyl 2-(1-(2,4-difluorophenyl)-3-oxobutyl)malonate
ThiolatePhSNa4-(2,4-Difluorophenyl)-4-(phenylthio)butan-2-one
Amine(CH₃)₂NH4-(Dimethylamino)-4-(2,4-difluorophenyl)butan-2-one

When the nucleophilic center and the α,β-unsaturated ketone are present within the same molecule, an intramolecular Michael addition can occur, leading to the formation of cyclic structures. organicreactions.org This strategy is a powerful method for constructing carbocyclic and heterocyclic ring systems. The stereochemical outcome of the cyclization is often highly controlled, making it a valuable tool in asymmetric synthesis. nih.govnih.gov The reaction proceeds by tethering a nucleophilic precursor to a molecule that can be converted into the enone, or by starting with a substrate that already contains both functionalities. The subsequent base- or acid-catalyzed cyclization forges the new ring. organicreactions.org For instance, a precursor containing a dicarbonyl moiety could be designed to cyclize into a six-membered ring containing the difluorophenyl substituent.

The carbon-carbon double bond in this compound can participate as a 2π-electron component in various cycloaddition reactions. libretexts.org The electron-withdrawing nature of the adjacent carbonyl group makes the alkene electron-deficient, enhancing its reactivity as a dienophile in [4+2] cycloadditions and as a dipolarophile in [3+2] cycloadditions.

[4+2] Cycloaddition (Diels-Alder Reaction): In the Diels-Alder reaction, an electron-deficient alkene (dienophile) reacts with an electron-rich conjugated diene to form a six-membered ring (a cyclohexene (B86901) derivative). mychemblog.com this compound is expected to be a competent dienophile, reacting with dienes like cyclopentadiene (B3395910) or 1,3-butadiene (B125203) to yield bicyclic or substituted cyclohexene adducts, respectively. mychemblog.comresearchgate.net

[3+2] Dipolar Cycloaddition: This reaction involves the combination of a 1,3-dipole with a dipolarophile (the alkene) to generate a five-membered heterocyclic ring. uchicago.eduallfordrugs.com The specific heterocycle formed depends on the nature of the 1,3-dipole used. This method provides a direct route to complex heterocyclic frameworks. researchgate.net

Cycloaddition TypeReagentGeneric Product StructureProduct Class
[4+2] Diels-Alder1,3-ButadieneSubstituted Cyclohexene
[3+2] DipolarPhenyl azide (B81097) (PhN₃)Triazoline
[3+2] DipolarBenzonitrile oxide (PhCNO)Isoxazoline

The presence of two reducible functional groups (alkene and ketone) allows for selective reduction depending on the reagents and conditions employed.

Reduction:

Conjugate Reduction (1,4-Reduction): This pathway leads to the saturation of the carbon-carbon double bond, yielding the corresponding saturated ketone, 4-(2,4-difluorophenyl)butan-2-one. This can be achieved through various methods, including catalytic hydrogenation (e.g., H₂ over Pd/C) or transfer hydrogenation using formic acid as a hydride donor. mdpi.comorganic-chemistry.org A copper-catalyzed hydroboration/protodeboronation strategy also provides a chemoselective method for this transformation. rsc.org

Carbonyl Reduction (1,2-Reduction): Selective reduction of the carbonyl group produces the allylic alcohol, 4-(2,4-difluorophenyl)but-3-en-2-ol. The Luche reduction, which employs sodium borohydride (B1222165) in the presence of a lanthanide salt like cerium(III) chloride, is a classic method for achieving this selectivity. organic-chemistry.orgacgpubs.org

Oxidation: While less common than reduction, the α,β-unsaturated ketone moiety can undergo oxidation. The alkene is susceptible to epoxidation using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), which would yield an epoxy ketone. Oxidative cleavage of the double bond can be accomplished using ozonolysis (O₃) followed by a reductive or oxidative workup, which would break the carbon-carbon double bond to form smaller carbonyl-containing fragments.

TransformationReagent(s)ProductProduct Name
1,4-ReductionH₂, Pd/C4-(2,4-Difluorophenyl)butan-2-one
1,2-ReductionNaBH₄, CeCl₃ (Luche)4-(2,4-Difluorophenyl)but-3-en-2-ol
Epoxidationm-CPBA3-(2,4-Difluorophenyl)-3,4-epoxybutan-2-one

While the double bond in an α,β-unsaturated ketone is considered electron-deficient compared to a simple alkene, it can still undergo electrophilic addition reactions, particularly with strong electrophiles. wikipedia.org The reaction is initiated by the attack of the π electrons on the electrophile. chemistrysteps.comlibretexts.org

The regioselectivity of the addition is governed by the formation of the most stable carbocation intermediate. Attack of an electrophile (E⁺) at the α-carbon would place a positive charge on the β-carbon. This carbocation is resonance-stabilized by the adjacent carbonyl group's oxygen atom, making it the preferred intermediate. A subsequent attack by a nucleophile (Nu⁻) on this β-carbocation completes the addition.

Hydrohalogenation: The addition of hydrogen halides (H-X, such as HBr or HCl) across the double bond is expected to proceed with the proton adding to the α-carbon and the halide adding to the β-carbon. libretexts.org

Halogenation: The addition of halogens (X₂, such as Br₂ or Cl₂) typically results in the formation of a vicinal dihalide. The reaction often proceeds via a cyclic halonium ion intermediate, leading to anti-addition of the two halogen atoms across the double bond. masterorganicchemistry.com

ReagentProduct StructureProduct Name
HBr3-Bromo-4-(2,4-difluorophenyl)butan-2-one
Br₂3,4-Dibromo-4-(2,4-difluorophenyl)butan-2-one

Nucleophilic Conjugate (Michael) Addition Reactions

Transformations Involving the 2,4-Difluorophenyl Moiety

The 2,4-difluorophenyl group is characterized by the presence of two strongly electron-withdrawing fluorine atoms. This electronic feature significantly influences the reactivity of the aromatic ring, rendering it susceptible to certain transformations while deactivating it towards others.

Electrophilic Aromatic Substitution (SEAr): Aromatic rings typically undergo substitution via electrophilic attack. wikipedia.orgmsu.edu However, the 2,4-difluorophenyl ring in this compound is significantly deactivated towards electrophilic aromatic substitution. The high electronegativity of the fluorine atoms withdraws electron density from the π-system, making the ring less nucleophilic and thus less reactive towards electrophiles like nitronium (NO₂⁺) or sulfonium (B1226848) (SO₃H⁺) ions. youtube.commasterorganicchemistry.com While forcing conditions might achieve some reaction, the yields are generally expected to be low. The fluorine substituents act as ortho-, para-directors, but the deactivating effect is dominant. talkingaboutthescience.com

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient nature of the difluorinated ring makes it an excellent substrate for nucleophilic aromatic substitution (SNAr). libretexts.orgyoutube.com The presence of electron-withdrawing groups, such as fluorine, stabilizes the negatively charged intermediate (a Meisenheimer-like complex) formed during the reaction, thereby lowering the activation energy for the substitution. youtube.commasterorganicchemistry.com

The reaction proceeds via a two-step addition-elimination mechanism. libretexts.org A potent nucleophile attacks the carbon atom bearing a fluorine atom, forming a resonance-stabilized carbanion. Subsequently, the fluoride (B91410) ion is eliminated, restoring aromaticity. The fluorine atom at the para-position (C4) is generally more susceptible to substitution than the one at the ortho-position (C2) due to greater resonance stabilization of the intermediate. The reactivity order for leaving groups in SNAr reactions is typically F > Cl > Br > I, making aryl fluorides particularly suitable substrates. masterorganicchemistry.com Various nucleophiles, including alkoxides, thiolates, and amines, can displace one or both fluorine atoms, providing a versatile method for functionalizing the aromatic ring. nih.govyoutube.com

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they can be applied to functionalize the 2,4-difluorophenyl ring. wikipedia.orgnih.gov Although C-F bonds are strong, their activation under specific catalytic conditions allows for effective coupling.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a widely used method for forming C-C bonds. libretexts.org While aryl chlorides and bromides are more common substrates, the coupling of aryl fluorides has been achieved, particularly with electron-deficient rings. mdpi.commdpi.com For this compound, a Suzuki-Miyaura coupling could replace one or both fluorine atoms with aryl, heteroaryl, or vinyl groups. This typically requires specialized palladium catalysts with electron-rich, bulky phosphine (B1218219) ligands (e.g., SPhos, XPhos) and specific bases to facilitate the reaction with the less reactive C-F bond. acs.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Fluorides
Catalyst SystemLigandBaseSolventTemperature (°C)Typical Substrates
Pd₂(dba)₃ / SPhosSPhosK₃PO₄Toluene/H₂O100-110Electron-deficient aryl fluorides
Pd(OAc)₂ / XPhosXPhosK₃PO₄THF/H₂ORT - 80Polyfluorophenyl boronic acids
Pd(OAc)₂ / PCy₃TricyclohexylphosphineCs₂CO₃Dioxane120Activated aryl fluorides

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming C-N bonds by coupling aryl halides with amines. wikipedia.orglibretexts.org The reaction is highly versatile and has been successfully applied to aryl fluorides, especially those activated by electron-withdrawing groups. nih.govrug.nl This makes this compound a suitable candidate for introducing primary or secondary amine functionalities onto the aromatic ring, replacing a fluorine atom. The choice of palladium precursor, phosphine ligand, and base is crucial for achieving high yields. rug.nlorganic-chemistry.org

Table 2: Common Catalytic Systems for Buchwald-Hartwig Amination of Aryl Halides
CatalystLigandBaseSolventTemperature (°C)Amine Scope
Pd(OAc)₂BINAPCs₂CO₃Toluene80-110Primary & Secondary Amines
Pd₂(dba)₃BrettPhosK₃PO₄Dioxane100Primary Amines, Amides
Pd(OAc)₂RuPhosNaOtBuToluene80-100Secondary Amines

Sonogashira Coupling: The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction is valuable for synthesizing arylalkynes. While less common for aryl fluorides, successful copper-free Sonogashira couplings of electron-deficient fluoroarenes have been reported under specific conditions, often requiring strong bases like LiHMDS to facilitate the reaction. organic-chemistry.orgnih.gov This pathway could be used to introduce an alkynyl substituent onto the 2,4-difluorophenyl ring.

Derivatization Strategies for Advanced Synthetic Applications

The strategic modification of this compound through the reactions described above opens pathways to a wide array of advanced synthetic intermediates. Derivatization can be targeted at either the aromatic ring or the enone functionality, or both, to build molecular complexity.

Ring Functionalization: Using SNAr or cross-coupling reactions, the 2,4-difluorophenyl moiety can be elaborated. For instance, Buchwald-Hartwig amination could introduce an aniline-type fragment, which is a precursor for dyes, pharmaceuticals, or polymers. Suzuki coupling could attach other aromatic or heterocyclic rings, forming biaryl structures that are common motifs in medicinal chemistry and materials science.

Enone Chemistry: The enone system is a classic Michael acceptor, readily undergoing conjugate addition with a variety of nucleophiles (e.g., thiols, amines, enolates). nih.gov This reaction lengthens the carbon chain and introduces new functional groups. The electron-withdrawing nature of the difluorophenyl ring can enhance the electrophilicity of the β-carbon, potentially accelerating the Michael addition. acs.org

Combined Strategies: A sequential approach can be employed where the aromatic ring is first modified, followed by a transformation of the enone. For example, a Suzuki coupling could introduce a boronic acid group on a second aromatic ring, which is then followed by an intramolecular reaction involving the enone. This allows for the construction of complex polycyclic systems.

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes. Modern analytical techniques provide deep insight into reaction pathways, intermediates, and kinetics.

In Situ Spectroscopy (FTIR and Raman): Techniques like Fourier Transform Infrared (FTIR) spectroscopy can monitor reactions in real-time. mt.com By tracking the vibrational frequencies of specific bonds, one can follow the consumption of reactants and the formation of products and intermediates. mt.commdpi.comnih.gov For example, during a Michael addition to the enone, the disappearance of the C=C stretch and the shift in the C=O carbonyl stretch can be observed. In an SNAr reaction, changes in the C-F and aromatic C-H bending regions can provide mechanistic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation and mechanistic studies. ox.ac.uklibretexts.org High-resolution NMR can identify transient intermediates that are present in low concentrations. acs.org For instance, in organocatalyzed additions to the enone, NMR can be used to detect the formation of enamine or iminium ion intermediates. acs.orgresearchgate.net It can also help to establish the regioselectivity of aromatic substitution by identifying the position of the new substituent on the difluorophenyl ring.

The reactivity of the enone moiety in this compound is subject to kinetic and thermodynamic control, particularly in reversible reactions like Michael additions.

Kinetic vs. Thermodynamic Products: In conjugate additions, the initial attack of a nucleophile can lead to a kinetic product, which may later rearrange to a more stable thermodynamic product. masterorganicchemistry.com Kinetic studies, often performed using spectroscopic monitoring, can determine the rate laws and activation parameters for these steps.

Theoretical and Computational Investigations of 4 2,4 Difluorophenyl but 3 En 2 One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have provided significant insights into the molecular characteristics of 4-(2,4-Difluorophenyl)but-3-en-2-one.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

DFT studies are instrumental in determining the optimized molecular geometry and electronic structure of this compound. These calculations predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable three-dimensional arrangement. The presence of the difluorophenyl group, an α,β-unsaturated ketone system, influences the planarity and electronic distribution across the molecule.

Table 1: Representative Theoretical Bond Lengths and Angles for a Chalcone (B49325) Backbone (Note: This table is illustrative, based on general findings for chalcone derivatives, as specific experimental or calculated data for this compound is not available in the cited sources.)

ParameterTypical Calculated Value
C=O Bond Length~1.23 Å
C=C Bond Length~1.35 Å
C-C (phenyl) Bond Length~1.39 - 1.41 Å
C-F Bond Length~1.35 Å
C-C-C Bond Angle (enone)~120°
C-C=O Bond Angle (enone)~121°

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Spatial Distributions

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.

For fluorinated chalcones, the HOMO is typically localized over the phenyl ring and the enone moiety, indicating these are the primary sites for electron donation. Conversely, the LUMO is often distributed across the α,β-unsaturated ketone system, suggesting this region is susceptible to nucleophilic attack. The presence of electron-withdrawing fluorine atoms generally lowers the energy of both the HOMO and LUMO, and can affect the magnitude of the energy gap. A smaller HOMO-LUMO gap implies higher chemical reactivity.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Fluorinated Chalcone Derivative (Note: These values are representative and not specific to this compound.)

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-2.0
Energy Gap (ΔE) 4.5

Molecular Electrostatic Potential (MEP) Mapping to Predict Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential.

In the case of this compound, the MEP map would be expected to show a region of high electron density (red) around the carbonyl oxygen atom due to the presence of lone pairs of electrons, making it a likely site for protonation and electrophilic attack. The hydrogen atoms of the phenyl ring and the enone chain would likely exhibit a positive potential (blue), indicating their susceptibility to nucleophilic interactions. The fluorine atoms, being highly electronegative, would also contribute to the negative potential regions.

Conformational Analysis and Rotational Barriers

The flexibility of this compound is primarily due to the rotation around the single bonds connecting the phenyl ring to the butenone side chain. Conformational analysis helps to identify the most stable conformers and the energy barriers between them.

Potential Energy Surface Scans

Potential Energy Surface (PES) scans are performed by systematically changing a specific dihedral angle and calculating the energy at each step. This allows for the identification of energy minima (stable conformers) and transition states (rotational barriers). For this compound, a key dihedral angle to scan would be the one defining the orientation of the difluorophenyl ring with respect to the plane of the enone group. The planarity of the molecule is a balance between steric hindrance and the energetic favorability of π-system conjugation.

Impact of Fluorine Substituents on Conformational Preferences

The presence of fluorine substituents on the phenyl ring can significantly influence the conformational preferences of the molecule. Fluorine atoms are relatively small, but their high electronegativity can lead to dipole-dipole interactions and steric repulsions that affect the rotational barriers and the relative stability of different conformers. Studies on other fluorinated organic molecules have shown that fluorine substitution can have a profound impact on molecular conformation. The specific positions of the fluorine atoms at the 2- and 4-positions of the phenyl ring in the title compound will dictate the steric interactions with the butenone side chain, thereby influencing the preferred rotational isomers. For instance, the fluorine at the ortho position (C2) is likely to have a more significant steric influence on the conformation than the fluorine at the para position (C4).

Prediction of Spectroscopic Signatures and Validation against Experimental Data (Non-Identification Focus)

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules. These predictions serve not only to aid in the characterization of newly synthesized compounds but also to provide a deeper understanding of the relationships between molecular structure and spectral features. For a molecule like this compound, DFT calculations can elucidate its vibrational (FT-IR), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra.

The process typically involves optimizing the molecule's geometry at a specific level of theory (e.g., B3LYP) with a suitable basis set (e.g., 6-311++G(d,p)). Following optimization, frequency calculations can predict the vibrational modes, which correspond to the peaks in an IR spectrum. Similarly, NMR chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated and compared to experimental data, often showing good agreement. For ¹⁹F NMR, predicted peaks for fluorinated aromatic systems are characteristic of their substitution patterns.

Electronic transitions, which are observed in UV-Vis spectroscopy, can be modeled using Time-Dependent DFT (TD-DFT). This method calculates the energies of vertical transitions from the ground state to various excited states. The introduction of electron-withdrawing groups, such as the difluorophenyl moiety, is known to cause shifts in the absorption and emission bands. Computational studies can quantify these shifts and attribute them to specific electronic transitions, such as π→π* transitions within the conjugated system.

A crucial aspect of this computational work is the validation of theoretical data against experimental results. By comparing the calculated spectra with measured spectra, researchers can confirm the accuracy of the computational model. Discrepancies can point to specific molecular interactions or environmental effects (like solvent polarity) not accounted for in the gas-phase theoretical model.

Table 1: Representative Theoretical vs. Experimental Spectroscopic Data for a Fluorinated Aromatic Compound This table is illustrative and does not represent actual data for this compound, but demonstrates a typical comparison found in computational studies.

Spectroscopic TechniqueParameterCalculated Value (B3LYP/6-311+G(d,p))Experimental Value
FT-IRC=O Stretch (cm⁻¹)16851670
¹³C NMRC=O Chemical Shift (ppm)198.5197.2
¹⁹F NMRC-F Chemical Shift (ppm)-114.8-115.2
UV-Visλmax (nm)315320

Reaction Pathway Prediction and Transition State Modeling

Understanding the chemical reactivity of this compound requires the exploration of potential reaction pathways. Computational chemistry enables the mapping of these pathways and the characterization of high-energy, transient structures known as transition states. For any reaction to proceed, molecules must pass through a transition state, an energy maximum on the reaction coordinate that is nearly impossible to observe experimentally.

DFT calculations are a primary tool for locating and characterizing transition states. By modeling the interaction of the target molecule with various reagents, a potential energy surface can be constructed. The transition state is identified as a first-order saddle point on this surface, and its structure provides critical insights into the reaction mechanism. For example, in a cycloaddition reaction, the geometry of the transition state can reveal whether the reaction proceeds through a concerted or stepwise mechanism.

Once a transition state is located, its energy can be calculated to determine the activation energy barrier for the reaction. Lower activation energies correspond to faster reaction rates. This allows for the comparison of different potential pathways to predict the most likely reaction product. Modern computational approaches, including machine learning models, are being developed to accelerate the prediction of reaction outcomes and retrosynthetic pathways, moving beyond traditional template-based methods. These data-driven networks can suggest logical synthetic routes for a target molecule by learning the chemical changes associated with a reaction.

Table 2: Illustrative Calculated Parameters for a Hypothetical Reaction Transition State This table provides an example of data generated from transition state modeling and does not represent a specific reaction of this compound.

ParameterValueDescription
Activation Energy (ΔG)22.5 kcal/molThe free energy barrier that must be overcome for the reaction to occur.
Imaginary Frequency-350 cm⁻¹A single negative frequency confirms the structure is a true transition state.
Key Forming Bond Distance2.15 ÅThe distance between two atoms forming a new bond in the transition state.

Intermolecular Interactions and Crystal Packing Analysis via Computational Methods

The arrangement of molecules in the solid state, known as crystal packing, is governed by a complex network of intermolecular interactions. For fluorinated compounds like this compound, these interactions can include conventional hydrogen bonds, as well as weaker contacts involving fluorine atoms, such as C–H···F and C–F···π interactions. The presence of fluorine can significantly influence crystal packing and, consequently, the material's physical properties.

Table 3: Common Intermolecular Interactions in Fluorinated Aromatic Compounds

Interaction TypeTypical Distance (Å)Description
C–H···O Hydrogen Bond2.2 - 2.6Interaction between a C-H donor and a carbonyl oxygen acceptor.
C–H···F Hydrogen Bond2.3 - 2.7A weak hydrogen bond involving an organic fluorine atom as the acceptor.
π···π Stacking3.3 - 3.8Attractive interaction between the electron clouds of aromatic rings.
C–F···π Interaction~3.0Interaction between a fluorine atom and the face of an aromatic ring.

Role As a Synthetic Intermediate and Building Block in Complex Molecule Synthesis

Precursor in the Synthesis of Diverse Heterocyclic Systems

The reactivity of the α,β-unsaturated ketone moiety in 4-(2,4-difluorophenyl)but-3-en-2-one makes it an ideal precursor for the synthesis of a variety of heterocyclic compounds through cyclocondensation reactions.

Pyrazole (B372694) and Pyrazoline Derivatives

The reaction of α,β-unsaturated ketones with hydrazine (B178648) derivatives is a classical and efficient method for the synthesis of pyrazoles and pyrazolines. The cyclocondensation reaction between this compound and hydrazine hydrate (B1144303) is expected to yield the corresponding pyrazoline, which can subsequently be oxidized to the aromatic pyrazole. The use of substituted hydrazines allows for the introduction of various functionalities at the N1 position of the pyrazole ring, leading to a library of derivatives with potential biological activities.

Table 1: Potential Pyrazole and Pyrazoline Derivatives from this compound

Reactant Product Heterocyclic Core
Hydrazine hydrate 5-(2,4-Difluorophenyl)-3-methyl-4,5-dihydro-1H-pyrazole Pyrazoline
Phenylhydrazine 5-(2,4-Difluorophenyl)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazole Pyrazoline

Quinolines and Related Nitrogen-Containing Heterocycles

Quinolines, a significant class of nitrogen-containing heterocycles, can be synthesized through various methods, including the Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. This compound can serve as the carbonyl component in this reaction, leading to the formation of highly substituted quinolines. The reaction with different 2-aminoaryl ketones or aldehydes would provide access to a range of quinoline (B57606) derivatives with the 2,4-difluorophenyl moiety.

Thiazole (B1198619) and Other Sulfur-Containing Heterocycles

The Hantzsch thiazole synthesis is a well-established method for the formation of thiazole rings, involving the reaction of an α-haloketone with a thioamide. A variation of this synthesis utilizes α,β-unsaturated ketones, which can react with a halogenating agent in situ, followed by condensation with thiourea (B124793) or a substituted thioamide to yield 2-aminothiazole (B372263) derivatives. This approach would allow for the synthesis of thiazoles bearing the 2,4-difluorophenylbutenyl side chain, which could be further modified.

Oxazole (B20620) and Furan-Based Scaffolds

The synthesis of oxazoles from α,β-unsaturated ketones is also a feasible transformation, often proceeding through an intermediate such as an α-epoxy ketone or an α-halo ketone. For instance, epoxidation of the double bond in this compound followed by reaction with an amide could lead to the formation of an oxazole ring.

Furan (B31954) derivatives can be synthesized from 1,4-dicarbonyl compounds via the Paal-Knorr synthesis. While not a direct conversion, this compound can be envisioned as a precursor to a 1,4-dicarbonyl intermediate through various synthetic manipulations, which could then be cyclized to form a furan ring.

Application in the Construction of Natural Product Analogs and Bioactive Scaffolds

Chalcones are naturally occurring compounds and serve as precursors in the biosynthesis of flavonoids. Synthetic chalcone (B49325) analogs are widely explored in medicinal chemistry for the development of new therapeutic agents. The presence of the difluorophenyl group in this compound is of particular interest, as fluorine substitution is a common strategy in drug design to enhance metabolic stability and binding affinity. The heterocyclic derivatives synthesized from this compound, such as pyrazoles, quinolines, and thiazoles, are themselves well-known pharmacophores present in numerous bioactive natural products and synthetic drugs. Therefore, this compound is a valuable starting material for generating libraries of compounds for drug discovery.

Utility in the Development of New Materials and Functional Molecules

The versatile reactivity of this compound also extends to the field of materials science. The incorporation of fluorinated aromatic rings and heterocyclic systems into organic molecules can significantly influence their electronic and photophysical properties. The resulting complex molecules could be investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The ability to systematically modify the heterocyclic core and introduce various substituents through the synthetic routes described above allows for the fine-tuning of the material's properties for specific applications.

Building Block for Polymers and Macromolecules

The integration of specific molecular units, or monomers, into long polymeric chains is a fundamental strategy for creating materials with tailored properties. Chalcones have been explored as potential building blocks for macromolecules due to their rigid, conjugated structure. Research has demonstrated the synthesis of main-chain polymers incorporating the chalcone linkage. researchgate.net These are typically prepared through polycondensation reactions, where chalcone derivatives containing two reactive functional groups (such as hydroxyl or carboxyl groups) are reacted with complementary difunctional monomers, like diacid chlorides. researchgate.net

The incorporation of the chalcone core into the polymer backbone can introduce properties such as liquid crystallinity, with some main-chain chalcone polymers exhibiting nematic phases. researchgate.net While the direct polymerization of this compound has not been extensively detailed, its chalcone scaffold suggests its potential as a monomer unit after suitable functionalization. To act as a building block for condensation polymers, the molecule would require modification to include two reactive sites, for example, by introducing hydroxyl, amino, or carboxylic acid groups onto its phenyl ring or by utilizing the reactive ketone functionality. The presence of the difluorophenyl ring could further influence the properties of the resulting polymer, potentially affecting its thermal stability, solubility, and electronic characteristics.

Exploration in Nonlinear Optical (NLO) Materials (as a molecular unit)

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, a property crucial for applications in photonics and optoelectronics. Chalcones are recognized as promising NLO chromophores primarily because of their delocalized π-electron system that extends across the two aromatic rings and the intervening α,β-unsaturated carbonyl bridge. researchgate.net This structure facilitates intramolecular charge transfer (ICT), which is a key mechanism for second and third-order NLO activity. researchgate.netrsc.org

The NLO properties of chalcones can be finely tuned by attaching electron-donating groups (EDG) and electron-withdrawing groups (EWG) to the terminal aromatic rings. researchgate.net In this compound, the acetyl group acts as an electron acceptor, while the 2,4-difluorophenyl ring also functions as an electron-withdrawing moiety due to the high electronegativity of the fluorine atoms. This molecular design is crucial for enhancing NLO responses. Theoretical and experimental studies on various chalcone derivatives have quantified their NLO properties, including parameters like the first hyperpolarizability (β) and third-order nonlinear susceptibility (χ(3)). researchgate.netrsc.org The nearly flat backbone of the chalcone molecule is also believed to contribute positively to its nonlinear optical properties. rsc.org

Table 1: NLO Properties of Example Chalcone Derivatives

CompoundMethodKey Finding/ParameterReference
(E)-3-(2-methoxyphenyl)-1-(2-(phenylsulfonylamine)phenyl)prop-2-en-1-one (MPSP)Hyper-Rayleigh Scattering (HRS) & DFTGood first hyperpolarizability (β) values, indicating potential for second-order NLO applications. rsc.org
(E)-3-(3-nitrophenyl)-1-(2-(phenylsulfonylamine)phenyl)prop-2-en-1-one (NPSP)Hyper-Rayleigh Scattering (HRS) & DFTNLO properties are influenced by the position and type of substituent on the phenyl ring. rsc.org
Selected Fluorinated ChalconesZ-scan & DFTHigh third-order susceptibility (χ(3)) values observed, indicating strong intramolecular charge transfer. researchgate.net

Strategic Intermediate in Multi-Step Organic Synthesis

One of the most significant roles of this compound is as a strategic intermediate in multi-step organic synthesis. Its value stems from the high reactivity of the α,β-unsaturated ketone moiety, which serves as a versatile scaffold for constructing a wide array of more complex molecules, particularly heterocycles. scienceopen.comacs.org

The synthesis of this chalcone itself is typically achieved through a base-catalyzed Claisen-Schmidt condensation between 2,4-difluorobenzaldehyde (B74705) and acetone (B3395972). mdpi.comorientjchem.org Once formed, the compound offers multiple reactive sites for further transformations:

The electrophilic β-carbon is susceptible to Michael (1,4-conjugate) addition by various nucleophiles.

The carbonyl group can undergo addition reactions.

The double bond can participate in cycloaddition reactions.

This reactivity profile allows chalcones to serve as precursors for a diverse range of heterocyclic compounds. For instance, reaction with hydrazines can yield pyrazolines, while reaction with guanidine (B92328) can produce aminopyrimidines. The synthesis of fluorinated heterocycles is of particular interest in medicinal chemistry and materials science, and fluorinated chalcones are key starting materials for these targets. nih.gove-bookshelf.de The presence of the difluorophenyl group is carried through the synthetic sequence, embedding fluorine atoms into the final complex molecule.

Table 2: Examples of Heterocyclic Systems Synthesized from Chalcone Precursors

Reactant with ChalconeResulting Heterocyclic CoreSynthetic UtilityReference
Hydrazine DerivativesPyrazole / PyrazolineBuilding blocks for pharmaceuticals and agrochemicals. scienceopen.com
PhenylhydrazinePhenylhydrazoneIntermediate for further cyclization reactions.
GuanidineAminopyrimidineCore structure in various biologically active molecules.
ThioureaThiopyrimidineUsed in the synthesis of compounds with diverse pharmacological activities.
MalononitrilePyridine DerivativesVersatile synthesis of substituted pyridines.

Mechanistic Studies of Biological Interactions for 4 2,4 Difluorophenyl but 3 En 2 One and Its Derivatives in Vitro and Molecular Level Only

Molecular Target Identification and Binding Studies

While direct enzymatic inhibition studies on 4-(2,4-Difluorophenyl)but-3-en-2-one are not extensively documented, research on the broader class of chalcones reveals significant interactions with key enzymes, suggesting potential mechanisms for its derivatives.

Phospholipase A2 (PLA2) Inhibition: Secretory phospholipase A2 (sPLA2) is a critical enzyme in the inflammatory cascade, responsible for hydrolyzing phospholipids (B1166683) to release arachidonic acid, a precursor to various inflammatory mediators. nih.gov Several synthetic chalcone (B49325) derivatives have been identified as potent inhibitors of sPLA2. The anti-inflammatory properties of these compounds are often attributed to their ability to suppress this enzyme. nih.govnih.gov Studies show that chalcones can inhibit sPLA2 in a dose-dependent manner. For instance, certain chalcone derivatives have demonstrated strong inhibitory activity against sPLA2-V, with IC50 values in the low micromolar range. nih.gov This inhibition is a key aspect of their anti-inflammatory mechanism. researchgate.net The inhibitory potential of chalcones against PLA2 highlights them as promising candidates for the development of new anti-inflammatory agents. nih.govescholarship.org

Table 1: Inhibitory Activity of Selected Chalcone Derivatives against sPLA2-V This table is based on data for various synthetic chalcone derivatives, not specifically this compound.

Compound IDDescriptionIC50 (µM)
1b Chalcone Derivative4.32
1a Chalcone Derivative10.50
2b Chalcone Derivative11.20
2d Chalcone Derivative11.85
3b Chalcone Derivative12.90
5a Chalcone Derivative12.10

Data sourced from a study on synthetic chalcone derivatives as potential inhibitors of secretory phospholipase A2. nih.gov

Lanosterol (B1674476) Demethylase (CYP51) Inhibition: Lanosterol 14α-demethylase, a cytochrome P450 enzyme (CYP51), is a crucial enzyme in the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in mammals. wikipedia.org It is the primary target for azole antifungal drugs. otago.ac.nzwikipedia.org Many of these drugs, such as fluconazole (B54011) and voriconazole, contain a difluorophenyl moiety, similar to that in this compound. The mechanism involves the azole nitrogen coordinating to the heme iron atom within the enzyme's active site, disrupting sterol production and compromising fungal cell membrane integrity. otago.ac.nz

Molecular docking studies on novel antifungal agents containing a 2,4-difluorophenyl group have shown that inhibition of CYP51 involves a coordination bond with the heme iron, alongside interactions with hydrophilic and hydrophobic regions of the active site. nih.gov While chalcones are not classic azole antifungals, their derivatives are actively being investigated for antifungal properties. mdpi.com The development of dual inhibitors targeting both fungal CYP51 and other pathways, such as histone deacetylase (HDAC), represents a novel strategy to combat drug-resistant fungal infections. nih.gov This suggests that fluorinated chalcones could potentially be designed to interact with the CYP51 active site.

The specific interactions of this compound with cellular receptors have not been detailed in available research. However, the evaluation of a compound's binding affinity for specific receptors is a cornerstone of mechanistic pharmacology. These studies are typically performed using radioligand binding assays, where a labeled compound (radioligand) with known affinity for a receptor is competed off by the test compound. merckmillipore.com

These assays allow for the determination of key quantitative parameters, such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), which indicate the compound's potency in binding to the receptor. merckmillipore.com Such experiments are crucial for identifying molecular targets and understanding the selectivity of a compound. For example, binding assays have been used to characterize the interaction of various ligands with sigma-1 and sigma-2 receptors in different tissues. nih.govnih.gov Without such specific studies on this compound, its receptor-level interactions remain speculative.

Research into the broader family of chalcones has identified several cellular and sub-cellular targets and pathways through which they exert their biological effects, particularly in the context of cancer.

One of the most significant targets is the tubulin-microtubule system, which is critical for cell division. Certain α-fluorinated chalcones have been identified as potent inhibitors of tubulin polymerization that bind to the colchicine (B1669291) site. nih.gov This interaction disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov

Another critical pathway modulated by chalcone derivatives is the p53 tumor suppressor pathway. nih.gov Some chalcones can disrupt the interaction between p53 and its negative regulator, MDM2. By preventing MDM2-mediated degradation of p53, these compounds lead to the accumulation of p53, which in turn activates downstream pathways leading to cell cycle arrest and apoptosis. nih.govnih.gov Furthermore, chalcones have been documented to modulate angiogenesis, a key process in tumor growth and metastasis, by affecting pathways involving vascular endothelial growth factor (VEGF). nih.gov

Structure-Activity Relationship (SAR) Investigations at the Molecular Level

Structure-activity relationship (SAR) studies on chalcone derivatives have provided valuable insights into how molecular modifications influence their biological activities. The electronic and steric properties of substituents on both aromatic rings of the chalcone scaffold are critical determinants of potency and selectivity.

For antimicrobial activity, the inclusion of fluorine atoms is a key strategy. Fluorine's high electronegativity and ability to form strong carbon-fluorine bonds can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govnih.gov Studies on fluorinated chalcones show that the position and number of fluoro or trifluoromethyl groups on the aromatic rings significantly impact antibacterial and antifungal efficacy. acgpubs.org For instance, compounds with monofluoro substitution on the B-ring of the chalcone structure have shown superior antitubercular activity compared to non-fluorinated hydroxy analogs. nih.gov The lipophilicity of the compound, often expressed as log P, also shows a correlation with antibacterial activity, with optimal activity observed within a specific log P range. nih.gov

In the context of antitumor activity, SAR studies have revealed that specific substitution patterns are required for targeting different pathways. For inhibiting the breast cancer resistance protein (ABCG2), a multidrug transporter, chalcones with at least two methoxy (B1213986) groups on the B-ring showed optimal inhibition. nih.gov In contrast, for inducing apoptosis in hepatocellular carcinoma cells, the absence of methoxy substituents on the B-ring of 2'-hydroxychalcones was associated with greater activity. mdpi.com The α,β-unsaturated enone moiety is also considered crucial for the antiproliferative activity of many chalcones, as its reduction leads to a significant loss of potency. nih.gov

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for Chalcone Derivatives

Biological Activity Key Structural Features Influencing Activity
Antimicrobial - Presence and position of fluoro or trifluoromethyl groups on aromatic rings enhance activity. nih.govacgpubs.org- Optimal lipophilicity (log P) is correlated with higher potency. nih.gov- Trimethoxy substitutions can lead to superior inhibition. nih.gov
Antitumor - The α,β-unsaturated enone system is often essential for antiproliferative effects. nih.gov- 2'-hydroxy group on the A-ring can be important for apoptosis induction. mdpi.com- Specific methoxy substitution patterns on the B-ring determine target selectivity (e.g., for ABCG2 inhibition). nih.gov

| Anti-inflammatory | - Substitutions such as 4-methylamino ethanol (B145695) have been found to be significant for the inhibition of pro-inflammatory enzymes. nih.gov |

In Vitro Mechanistic Investigations of Anti-microbial Interactions

The α,β-unsaturated ketone moiety present in chalcones is a key structural feature responsible for their broad range of biological activities, including antimicrobial effects. gsconlinepress.com The investigation of fluorinated chalcones, in particular, has revealed potent activity against various pathogenic bacterial and fungal strains. mdpi.comnih.gov

The antibacterial action of chalcones and their derivatives is multifaceted, involving several mechanisms at the molecular and cellular levels. researchgate.net

A primary mechanism involves the disruption of the bacterial cell envelope. Studies have shown that active chalcones can cause damage to the bacterial cell wall and membrane, leading to a loss of structural integrity and leakage of intracellular components. nih.gov This membrane-permeabilizing effect is often rapid and contributes to the bactericidal action of the compounds. nih.gov

Inhibition of essential bacterial enzymes is another key mechanism. Chalcones have been reported to target enzymes involved in critical cellular processes, such as DNA replication (e.g., DNA gyrase) and cell wall biosynthesis (e.g., MurA transferase). researchgate.net By inhibiting these enzymes, chalcones effectively halt bacterial growth and division.

Furthermore, some chalcone derivatives can counteract bacterial drug resistance by inhibiting efflux pumps. researchgate.net Efflux pumps are membrane proteins that bacteria use to expel antibiotics, and their inhibition can restore the efficacy of conventional drugs. The introduction of fluorine into the chalcone structure is believed to enhance this activity by increasing the compound's lipophilicity and metabolic stability. researchgate.net The antibacterial potency of chalcones is also linked to the hydrophobicity of the bacterial cell surface, with more hydrophobic bacteria often being more susceptible. nih.gov

Investigation of Anti-fungal Action Pathways

The primary mechanism of antifungal action for many compounds containing a difluorophenyl group, particularly within the azole class, is the inhibition of ergosterol biosynthesis. mdpi.comresearchgate.netpatsnap.com Ergosterol is a critical component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins. patsnap.comnih.gov The key enzyme in this pathway targeted by these antifungal agents is the cytochrome P450 enzyme lanosterol 14α-demethylase (also known as CYP51 or Erg11p). researchgate.netnih.govresearchgate.net

Derivatives of this compound, which fall under the broad category of chalcones, are investigated for this well-established pathway. The proposed mechanism involves the following steps:

Inhibition of Lanosterol 14α-demethylase (CYP51): The compound binds to the active site of CYP51. This enzyme is responsible for the oxidative removal of the 14α-methyl group from lanosterol, a crucial step in its conversion to ergosterol. mdpi.comnih.gov

Heme Group Interaction: Azole and related antifungal compounds interact with the heme iron atom at the core of the CYP51 active site. This coordination competitively inhibits the enzyme's function. nih.gov

Disruption of Ergosterol Synthesis: The inhibition of CYP51 leads to a depletion of ergosterol in the fungal cell membrane. researchgate.net

Accumulation of Toxic Sterols: Concurrently, there is an accumulation of 14α-methylated sterol precursors, such as lanosterol. researchgate.net This accumulation disrupts the normal structure and function of the cell membrane, increases its permeability, and interferes with the activity of membrane-associated enzymes. nih.govresearchgate.net

Fungistatic Effect: The ultimate result is the inhibition of fungal growth and replication, a fungistatic effect. researchgate.netmdpi.com At higher concentrations, some related compounds can cause direct membrane damage, leading to a fungicidal effect. nih.gov

The α,β-unsaturated ketone system (enone) present in the core structure of this compound is also a reactive moiety. As a Michael acceptor, it can potentially bind to nucleophilic groups, such as the thiol groups of cysteine residues in fungal proteins, further contributing to its antifungal activity by inhibiting essential enzymes beyond CYP51. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To elucidate the binding mode of this compound and its derivatives with their primary fungal target, lanosterol 14α-demethylase (CYP51), molecular docking and dynamics simulations are employed. These computational techniques provide insights into the specific interactions between the ligand (the compound) and the amino acid residues within the enzyme's active site. researchgate.netthesciencein.orgijesi.org

Molecular Docking Studies: Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. sld.cu For derivatives containing the 2,4-difluorophenyl moiety, docking studies consistently show a strong binding affinity for the active site of fungal CYP51. ijesi.orgsld.cu

Key predicted interactions often include:

Coordination with Heme Iron: A primary interaction for many azole and related antifungals is the coordination of a nitrogen atom (if present in a derivative) or other heteroatom with the central iron atom of the heme prosthetic group in the CYP51 active site. This is a critical inhibitory interaction. nih.gov

Hydrophobic Interactions: The difluorophenyl ring typically fits into a hydrophobic pocket within the active site, forming van der Waals and aromatic stacking interactions with nonpolar amino acid residues. researchgate.net

Hydrogen Bonding: Other parts of the molecule, such as the carbonyl group in the butenone backbone, may form hydrogen bonds with polar residues in the active site, further stabilizing the ligand-protein complex.

The table below summarizes hypothetical docking results for a derivative against fungal CYP51, illustrating the type of data generated from such studies.

ParameterValueInterpretation
Binding Affinity (kcal/mol) -8.5A strong negative value indicates favorable binding.
Inhibition Constant (Ki, µM) 1.2A low value suggests potent inhibition of the enzyme.
Interacting Residues TYR132, ILE379, PHE234Amino acids in the CYP51 active site forming key bonds.
Bond Types Hydrogen Bond, Hydrophobic, Pi-AlkylThe nature of the chemical interactions stabilizing the complex.

Molecular Dynamics Simulations: Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. These simulations can provide a more dynamic picture of the ligand-target interaction, assessing the stability of the docked pose and revealing conformational changes in the protein upon ligand binding. For antifungal drug development, MD simulations help confirm that the interactions predicted by docking are stable and maintained over a biologically relevant timescale.

Development as Molecular Probes for Biological Systems

A molecular probe is a molecule used to detect, visualize, or study other molecules, structures, or processes within biological systems. nih.govnih.gov Often, these probes are fluorescent, allowing for imaging and quantification. nih.govdrugtargetreview.com

While the this compound scaffold and its derivatives have been extensively studied for their therapeutic potential, their specific development and application as molecular probes are not widely documented in the available scientific literature. The core structure does not possess intrinsic fluorescence properties that are typically required for imaging probes.

However, the 2,4-difluorophenyl moiety is a component of some more complex molecules designed as probes. The development of a molecular probe based on the this compound structure would necessitate chemical modification to incorporate a reporter group, such as a fluorophore (e.g., BODIPY, fluorescein, or rhodamine). drugtargetreview.com Such a modified compound could theoretically be used to:

Visualize Fungal Cells: If the probe retains its high affinity and selectivity for fungal targets like CYP51, it could be used to label and image fungal cells in a mixed microbial population.

Study Drug-Target Engagement: A fluorescently tagged version could allow researchers to directly observe the binding of the compound to its target enzyme within the cell, helping to confirm the mechanism of action and study drug distribution.

At present, research has prioritized the therapeutic applications of these compounds over their development as standalone molecular probes for biological imaging or detection systems.

Future Research Directions and Emerging Opportunities

Unexplored Catalytic and Green Synthetic Methodologies

The classical synthesis of chalcones, the Claisen-Schmidt condensation, typically involves the use of strong acids or bases, such as sodium hydroxide (B78521), which can be corrosive and generate significant waste. nih.govnih.gov Future research will undoubtedly focus on greener, more sustainable methods for synthesizing 4-(2,4-Difluorophenyl)but-3-en-2-one.

Key areas for exploration include:

Mechanochemistry: Solvent-free synthesis via grinding or ball milling presents a compelling green alternative, reducing reliance on volatile organic solvents. acs.org The use of solid, benign catalysts like magnesium bisulfate (Mg(HSO₄)₂) in solvent-free preparations could offer high yields and purity. rsc.org

Ultrasound and Microwave-Assisted Synthesis: These energy-efficient techniques can accelerate reaction rates and improve yields, often under milder conditions than conventional heating. nih.govmdpi.com Investigating these methods for the condensation of 2,4-difluorobenzaldehyde (B74705) with acetone (B3395972) could lead to more efficient and scalable production.

Heterogeneous Catalysis: Developing recyclable, solid-supported catalysts can simplify product purification and minimize waste. Materials like montmorillonite (B579905) K10 clay could serve as efficient and environmentally friendly catalysts. mdpi.com

Green Synthetic MethodPotential Advantages for this compound Synthesis
Mechanochemistry Reduces or eliminates the need for solvents, leading to less waste.
Ultrasound-Assisted Synthesis Can increase reaction rates and yields under milder temperature conditions. nih.gov
Microwave-Assisted Synthesis Offers rapid heating and significantly shorter reaction times. mdpi.com
Heterogeneous Catalysis Simplifies catalyst recovery and reuse, improving process economy and sustainability. mdpi.com

Discovery of Novel Reactivity Patterns and Pericyclic Reactions

The core structure of this compound features a reactive α,β-unsaturated ketone (enone) moiety, which is a versatile handle for a multitude of chemical transformations. jchemrev.com This functionality makes it an excellent starting material for the synthesis of various heterocyclic compounds. nih.govresearchgate.net

Future investigations could focus on:

Cycloaddition Reactions: As a conjugated system, the butenone backbone can participate in pericyclic reactions. wikipedia.orgmsu.edu Its potential as a heterodiene or dienophile in Diels-Alder [4π+2π] cycloadditions is a significant area for exploration. This could provide access to complex polycyclic structures that are otherwise difficult to synthesize.

Conjugate Additions: The enone system is susceptible to Michael (conjugate) addition reactions with a wide array of nucleophiles, enabling the introduction of diverse functional groups at the β-position. jchemrev.com

Multicomponent Reactions: Designing one-pot reactions where this compound is a key building block could efficiently generate molecular complexity and lead to the rapid discovery of novel bioactive molecules.

Advanced Computational Modeling for Predictive Chemistry and Design

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby accelerating research and development. mdpi.com For this compound, computational modeling can provide critical insights.

Emerging opportunities include:

QSAR and 3D-QSAR Modeling: Quantitative structure-activity relationship studies can be employed to correlate the structural features of derivatives with their biological activities. nih.gov This can guide the design of new analogues with enhanced potency for specific biological targets.

Density Functional Theory (DFT): DFT calculations can be used to optimize the molecular structure, predict spectroscopic properties (like NMR and IR spectra), and investigate the electronic landscape of the molecule. jksus.org This can help in understanding its reactivity and reaction mechanisms.

Molecular Docking: If a biological target is identified, molecular docking simulations can predict the binding mode and affinity of this compound and its derivatives. jksus.org This is a cornerstone of modern drug design, allowing for the rational design of more effective therapeutic agents. nih.gov

Integration into Flow Chemistry and Automated Synthesis Platforms

Transitioning from batch to continuous-flow synthesis offers numerous advantages, including improved safety, reproducibility, and scalability. researchgate.net The synthesis of chalcones has already been adapted to flow chemistry systems. nih.govrsc.org

Future work in this area could involve:

Continuous-Flow Synthesis: Developing a continuous-flow process for the Claisen-Schmidt condensation to produce this compound would enable safer, more efficient, and scalable manufacturing. rsc.org

Automated Synthesis Platforms: The use of automated synthesizers with pre-packaged reagent cartridges could revolutionize the synthesis of derivatives. synplechem.com Such platforms allow for the rapid, iterative synthesis of compound libraries for screening purposes, accelerating the discovery of molecules with desired properties. illinois.educhemrxiv.org This technology can be applied to perform various reactions on the chalcone (B49325) scaffold, such as Suzuki couplings or reductive aminations, to generate a diverse set of analogues.

Development of Advanced Synthetic Scaffolds with Tunable Reactivity

The term "scaffold" is used in medicinal chemistry to describe a core molecular structure upon which various functional groups can be built to create a library of related compounds. researchgate.net The chalcone framework is considered a privileged scaffold due to its presence in many biologically active compounds. researchgate.net

Future opportunities for this compound include:

A Versatile Building Block: The compound itself can serve as a foundational scaffold. The two aromatic rings and the enone system provide multiple points for modification, allowing for fine-tuning of its steric and electronic properties. jchemrev.com

Precursor for Complex Heterocycles: Its inherent reactivity makes it an ideal precursor for synthesizing more complex heterocyclic scaffolds, such as pyrimidines, pyrazoles, and benzodiazepines, which are of significant interest in drug discovery. researchgate.net The difluorophenyl moiety adds a unique element that can enhance the pharmacological profile of these resulting scaffolds.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.